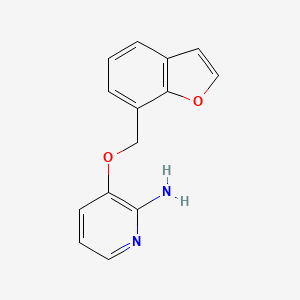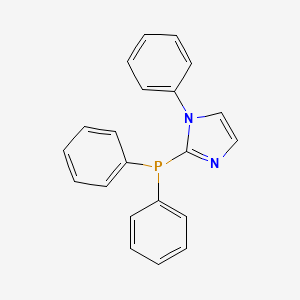
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is an organic compound that belongs to the class of furan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The cyano, dihexyl, and methyl groups can be introduced through various substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled conditions such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano groups or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of advanced materials such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Cyano-5,5-dipropyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
- (3-Cyano-5,5-dibutyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
Uniqueness
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is unique due to its specific substituents, which can influence its chemical properties and potential applications. The length of the hexyl chains, for example, might affect its solubility and reactivity compared to similar compounds with shorter alkyl chains.
Propriétés
Numéro CAS |
613667-68-8 |
|---|---|
Formule moléculaire |
C21H29N3O |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-(3-cyano-5,5-dihexyl-4-methylfuran-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C21H29N3O/c1-4-6-8-10-12-21(13-11-9-7-5-2)17(3)19(16-24)20(25-21)18(14-22)15-23/h4-13H2,1-3H3 |
Clé InChI |
VQYNTQJRAWJBPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C(=C(C(=C(C#N)C#N)O1)C#N)C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)





